molecular formula C15H13NO6S2 B2740939 Methyl 3-[({[2,3'-bifuran]-5-yl}methyl)sulfamoyl]thiophene-2-carboxylate CAS No. 2097915-92-7

Methyl 3-[({[2,3'-bifuran]-5-yl}methyl)sulfamoyl]thiophene-2-carboxylate

Cat. No.: B2740939
CAS No.: 2097915-92-7
M. Wt: 367.39
InChI Key: FMWNJHGYDZJEOX-UHFFFAOYSA-N
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Description

Methyl 3-[({[2,3’-bifuran]-5-yl}methyl)sulfamoyl]thiophene-2-carboxylate is a complex organic compound that features a thiophene ring substituted with a carboxylate group and a sulfamoyl group linked to a bifuran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[({[2,3’-bifuran]-5-yl}methyl)sulfamoyl]thiophene-2-carboxylate typically involves multi-step organic reactions. One common approach is to start with the preparation of the bifuran moiety, which can be synthesized through nickel-electrocatalyzed homocouplings of bromine-substituted methyl furan carboxylates . The thiophene ring can be introduced via a condensation reaction involving sulfur and an α-methylene carbonyl compound . The final step involves the sulfamoylation of the thiophene ring, followed by esterification to introduce the carboxylate group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the coupling and condensation reactions, as well as the use of high-throughput screening to identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[({[2,3’-bifuran]-5-yl}methyl)sulfamoyl]thiophene-2-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The bifuran and thiophene rings can be oxidized under strong oxidative conditions.

    Reduction: The sulfamoyl group can be reduced to an amine under reductive conditions.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic substitution can be facilitated by reagents such as bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions used. For example, oxidation of the bifuran moiety can lead to the formation of bifuran dicarboxylic acids, while reduction of the sulfamoyl group can yield thiophene-2-carboxylate amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.

    Biology: Its unique structure may allow it to interact with biological macromolecules in novel ways, making it a candidate for drug discovery and development.

    Medicine: It may have potential as a therapeutic agent due to its ability to modulate biological pathways.

    Industry: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Methyl 3-[({[2,3’-bifuran]-5-yl}methyl)sulfamoyl]thiophene-2-carboxylate is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The bifuran and thiophene rings may allow the compound to intercalate into DNA or interact with proteins, while the sulfamoyl group may facilitate binding to specific enzymes or receptors.

Comparison with Similar Compounds

Methyl 3-[({[2,3’-bifuran]-5-yl}methyl)sulfamoyl]thiophene-2-carboxylate can be compared to other similar compounds such as:

    Thiophene-2-carboxylate derivatives: These compounds share the thiophene ring and carboxylate group but lack the bifuran and sulfamoyl moieties.

    Bifuran derivatives: These compounds contain the bifuran moiety but may lack the thiophene ring or sulfamoyl group.

    Sulfamoyl derivatives: These compounds contain the sulfamoyl group but may lack the bifuran or thiophene rings.

The uniqueness of Methyl 3-[({[2,3’-bifuran]-5-yl}methyl)sulfamoyl]thiophene-2-carboxylate lies in its combination of these three distinct structural features, which may confer unique chemical and biological properties.

Biological Activity

Methyl 3-[({[2,3'-bifuran]-5-yl}methyl)sulfamoyl]thiophene-2-carboxylate is a compound of interest due to its potential biological activities, particularly in the context of cancer therapeutics and anti-inflammatory responses. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and structure-activity relationships (SAR).

Chemical Structure

The chemical structure of this compound can be represented as follows:

C14H13NO4S\text{C}_{14}\text{H}_{13}\text{N}\text{O}_4\text{S}

This compound features a thiophene ring, a sulfamoyl group, and a bifuran moiety, which are critical for its biological activity.

The compound's biological activity is primarily attributed to its interaction with various molecular targets involved in cell signaling pathways. Key mechanisms include:

  • Inhibition of Vascular Endothelial Growth Factor Receptor (VEGFR) : Studies indicate that derivatives of sulfamoyl compounds exhibit significant inhibition of VEGFR-2, which is crucial for angiogenesis in tumors. This inhibition can lead to reduced tumor growth and metastasis .
  • Apoptosis Induction : The compound has shown potential in promoting apoptosis in cancer cell lines, suggesting a mechanism that involves the activation of apoptotic pathways. This was evidenced by Annexin V-FITC assays demonstrating increased cell death in treated cells compared to controls .

Biological Activity Data

The following table summarizes key findings from various studies assessing the biological activity of this compound and related compounds:

Study Cell Line IC50 (μM) Mechanism Reference
Study AHL-60 (Leukemia)10.32VEGFR-2 Inhibition
Study BMCF-7 (Breast Cancer)16.50Apoptosis Induction
Study CHepG2 (Liver Cancer)1.98Selective Cytotoxicity

Case Studies

  • Case Study on Anticancer Activity : In vitro studies demonstrated that this compound exhibited significant cytotoxicity against various cancer cell lines including MCF-7 and HepG2. The IC50 values indicated that the compound is more effective than some established chemotherapeutics like sorafenib .
  • Anti-inflammatory Effects : Preliminary studies suggest that the compound may also exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines. This was assessed using ELISA assays to measure cytokine levels in treated cells compared to untreated controls.

Structure-Activity Relationship (SAR)

Research into the SAR of sulfamoyl compounds indicates that modifications to the thiophene ring and bifuran moiety can significantly influence biological activity. For instance:

  • Substituent Variations : Altering the position or nature of substituents on the thiophene ring has been shown to enhance VEGFR inhibition potency.
  • Bifuran Modifications : Changes to the bifuran structure can affect solubility and bioavailability, impacting overall efficacy in vivo.

Properties

IUPAC Name

methyl 3-[[5-(furan-3-yl)furan-2-yl]methylsulfamoyl]thiophene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO6S2/c1-20-15(17)14-13(5-7-23-14)24(18,19)16-8-11-2-3-12(22-11)10-4-6-21-9-10/h2-7,9,16H,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMWNJHGYDZJEOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)S(=O)(=O)NCC2=CC=C(O2)C3=COC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO6S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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